
N-(2-methylbenzyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzyl)-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTP is a thioamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(2-methylbenzyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death, particularly in dopaminergic neurons in the substantia nigra region of the brain.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-3-(phenylthio)propanamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial complex I, and the activation of apoptotic pathways. In addition, N-(2-methylbenzyl)-3-(phenylthio)propanamide has been shown to cause a decrease in dopamine levels in the brain, which is thought to be responsible for the Parkinson's-like symptoms seen in animal models.
実験室実験の利点と制限
One advantage of using N-(2-methylbenzyl)-3-(phenylthio)propanamide in lab experiments is that it has been well-studied and its effects are well-understood. Additionally, N-(2-methylbenzyl)-3-(phenylthio)propanamide is a relatively inexpensive compound that is readily available. However, there are also limitations to using N-(2-methylbenzyl)-3-(phenylthio)propanamide in lab experiments, including the fact that its effects are highly specific to certain cell types and may not be applicable to all research areas.
将来の方向性
There are many potential future directions for research involving N-(2-methylbenzyl)-3-(phenylthio)propanamide, including further studies on its effects on the nervous system, investigations into its anti-tumor properties, and the development of new drugs that target the enzymes inhibited by N-(2-methylbenzyl)-3-(phenylthio)propanamide. Additionally, there is ongoing research into the use of N-(2-methylbenzyl)-3-(phenylthio)propanamide as a model for Parkinson's disease, which could lead to new treatments for this debilitating condition.
合成法
N-(2-methylbenzyl)-3-(phenylthio)propanamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzylamine with 3-chlorothiophene-2-carbonyl chloride, followed by reduction with lithium aluminum hydride. Other methods involve the use of palladium-catalyzed coupling reactions or the use of amines and thioacids.
科学的研究の応用
N-(2-methylbenzyl)-3-(phenylthio)propanamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer research, and drug discovery. In the field of neuroscience, N-(2-methylbenzyl)-3-(phenylthio)propanamide has been used to study the effects of Parkinson's disease on the brain, as it has been shown to cause symptoms similar to those seen in Parkinson's patients. N-(2-methylbenzyl)-3-(phenylthio)propanamide has also been used in cancer research, as it has been shown to have anti-tumor properties. Additionally, N-(2-methylbenzyl)-3-(phenylthio)propanamide has been used in drug discovery, as it has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of various neurotransmitters.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-5-6-8-15(14)13-18-17(19)11-12-20-16-9-3-2-4-10-16/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPJUHCFYWQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)-3-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

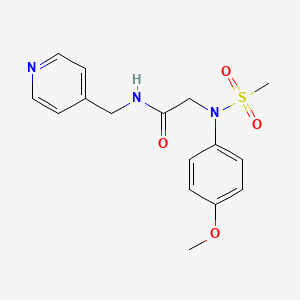
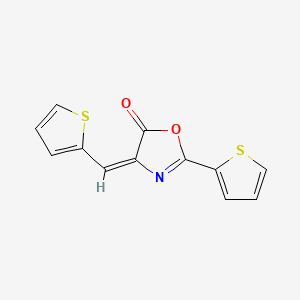
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)
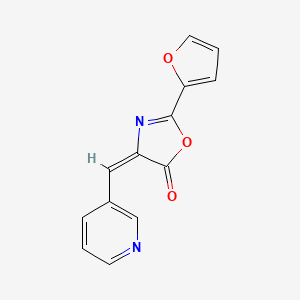
![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
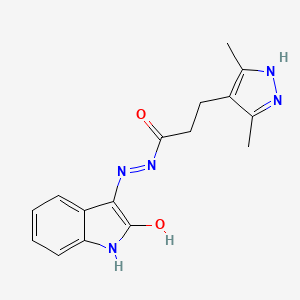
![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)
![N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)
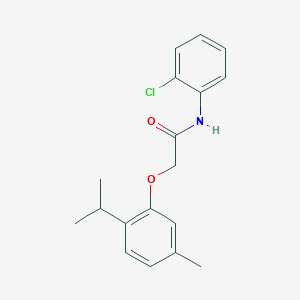

![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)